

Pharmacological Profile of GSK-364735 Potassium: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	GSK-364735 potassium	
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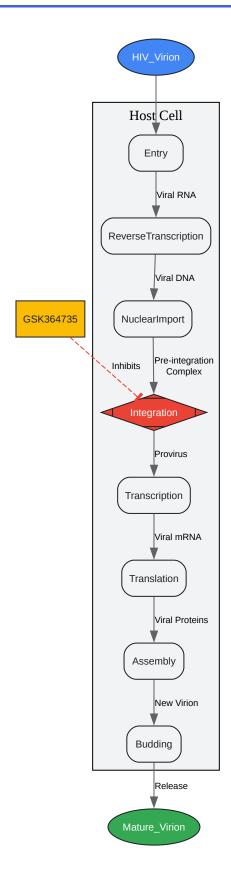
Introduction

GSK-364735, as its potassium salt, is a potent and selective second-generation inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, in vitro and cellular activity, pharmacokinetic and pharmacodynamic properties, and associated experimental methodologies. GSK-364735 represents a significant advancement in the class of integrase strand transfer inhibitors (INSTIs), offering potent antiviral activity against wild-type HIV-1 and certain strains resistant to earlier antiretroviral agents.

Mechanism of Action

GSK-364735 targets the HIV-1 integrase, a crucial enzyme for viral replication. Integrase catalyzes the insertion of the reverse-transcribed viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. GSK-364735 is a strand transfer inhibitor. It binds to the active site of the integrase enzyme, specifically chelating the two divalent metal ions (typically Mg2+) that are essential for the catalytic activity. This action prevents the covalent linkage of the viral DNA to the host chromosome, effectively halting the integration process and disrupting the viral replication cycle.[1] A consequence of this inhibition is the accumulation of unintegrated viral DNA in the nucleus, which can be detected in the form of 2-long terminal repeat (2-LTR) circles.[1]





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Figure 1: HIV-1 Replication Cycle and the Site of Action of GSK-364735.



Quantitative Pharmacological Data

The following tables summarize the key quantitative data for GSK-364735 and its potassium salt.

Table 1: In Vitro and Cellular Antiviral Activity

Parameter	Virus/Cell Line	Value	Reference
IC50 (Integrase Strand Transfer)	Recombinant HIV-1 Integrase 8 ± 2 nM		[1]
Kd (Binding Constant)	Recombinant HIV-1 Integrase 6 ± 4 nM		[1]
EC50 (Antiviral Activity)	HIV-1 in Peripheral Blood Mononuclear Cells (PBMCs)	1.2 ± 0.4 nM	[1]
EC50 (Antiviral Activity)	HIV-1 in MT-4 cells	V-1 in MT-4 cells 5 ± 1 nM	
Protein-Adjusted EC90	In 100% Human Serum (extrapolated)	168 nM	[2]
Selectivity Index	(CC50 / EC50) in MT- 4 cells	> 2,200	[1]

Table 2: Human Pharmacokinetic Parameters of GSK-364735 (Single and Repeated Doses in Healthy Adults)



Parameter	Condition	Dose	Value	Reference
Tmax (Time to Maximum Concentration)	Single Dose, Fasting	50 - 400 mg	0.75 - 5.0 hours	[3]
t1/2 (Terminal Half-life)	Single Dose, Fasting	50 - 400 mg	3 - 7 hours	[3]
Dose Proportionality	Single Dose, Fasting	50 - 400 mg	Less than proportional increase in exposure, plateau at 100- 200 mg	[3]
Food Effect	Single Dose	200 mg & 400 mg	28% to 91% increase in exposure	[3]

Pharmacodynamics and Resistance In Vivo Pharmacodynamics

In a Phase IIa study involving HIV-infected patients, GSK-364735 demonstrated a dose-dependent reduction in plasma HIV-1 RNA.[2] A mean decrease of 0.69 log10 was observed at a dose of 20 mg twice daily, while a more substantial mean reduction of 2.2 log10 was achieved at 200 mg twice daily over a 10-day period.[2] These findings confirmed the potent in vivo antiviral activity of GSK-364735.

Resistance Profile

As with other integrase inhibitors, resistance to GSK-364735 can emerge through mutations in the integrase gene.[1] In vitro passage of HIV-1 in the presence of the inhibitor has led to the selection of resistance mutations within the active site of the integrase enzyme.[1] These mutations are often similar or identical to those observed with other two-metal binding integrase inhibitors.[1] GSK-364735 retains activity against viruses with resistance mutations to reverse transcriptase and protease inhibitors.[1] However, cross-resistance has been observed with



some, but not all, viruses resistant to other integrase inhibitors.[1] Key resistance pathways for integrase inhibitors often involve mutations at positions such as Y143, Q148, and N155.[4]

Experimental Protocols HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.



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Figure 2: Workflow for a typical HIV-1 Integrase Strand Transfer Assay.

Methodology:

- Substrate Preparation: A 5'-biotinylated double-stranded oligonucleotide mimicking the HIV-1
 LTR U5 donor substrate (DS) is prepared. A second double-stranded target substrate (TS)
 DNA, labeled with a detectable marker (e.g., digoxigenin or a fluorescent tag), is also
 synthesized.[5]
- Plate Coating: Streptavidin-coated 96-well plates are incubated with the biotinylated DS DNA to allow for immobilization. Unbound DS DNA is removed by washing.[5]
- Enzyme Binding: Recombinant full-length HIV-1 integrase is added to the wells and incubated to allow binding to the immobilized DS DNA. Unbound integrase is washed away.
 [5]
- Inhibitor Addition: Serial dilutions of GSK-364735 potassium (or other test compounds) are added to the wells and pre-incubated with the integrase-DNA complex.



- Strand Transfer Reaction: The labeled TS DNA is added to initiate the strand transfer reaction. The plate is incubated at 37°C to allow the integrase to cleave the 3' end of the DS DNA and ligate it to the TS DNA.[6]
- Detection: After the reaction, the plate is washed to remove unintegrated TS DNA. The
 amount of integrated TS DNA is quantified by detecting its label, for example, using an antidigoxigenin antibody conjugated to horseradish peroxidase (HRP) followed by a colorimetric
 substrate.[5]
- Data Analysis: The signal intensity is measured, and the concentration of GSK-364735 that inhibits 50% of the strand transfer activity (IC50) is calculated by fitting the data to a doseresponse curve.

Antiviral Activity Assay in MT-4 Cells

This cell-based assay determines the potency of a compound in inhibiting HIV-1 replication in a human T-cell line.

Methodology:

- Cell Culture: MT-4 cells are maintained in appropriate culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics).
- Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).
- Compound Treatment: Immediately after infection, the cells are plated in 96-well plates
 containing serial dilutions of GSK-364735 potassium. Control wells with no drug and
 uninfected cells are included.
- Incubation: The plates are incubated for 4-5 days at 37°C in a humidified CO2 incubator to allow for multiple rounds of viral replication.[7]
- Endpoint Measurement: The antiviral activity is assessed by measuring the inhibition of virus-induced cytopathic effects. This is typically done using a colorimetric assay, such as the MTT assay, which measures the viability of the cells.[8] Alternatively, viral replication can be



quantified by measuring the level of HIV-1 p24 antigen in the culture supernatant using an ELISA.

Data Analysis: The concentration of GSK-364735 that protects 50% of the cells from virusinduced death (EC50) is calculated from the dose-response curve. The 50% cytotoxic
concentration (CC50) is determined in parallel on uninfected cells to assess the compound's
toxicity. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.

Quantification of 2-LTR Circles

This assay is used to confirm the mechanism of action of integrase inhibitors by measuring the accumulation of 2-LTR circles, which are byproducts of failed integration.

Methodology:

- Cell Infection and Treatment: Target cells (e.g., PBMCs or a CD4+ cell line) are infected with HIV-1 in the presence or absence of GSK-364735.[9]
- DNA Extraction: At a specified time post-infection (e.g., 24-48 hours), total DNA is extracted from the cells. To improve sensitivity, a modified plasmid DNA isolation method can be used to enrich for small circular DNA.[10]
- Real-Time PCR (qPCR): The abundance of 2-LTR circles is quantified using a real-time PCR assay with primers that specifically amplify the unique junction sequence of the 2-LTR circles.[11] A standard curve is generated using a plasmid containing the 2-LTR junction to allow for absolute quantification.[11] The results are often normalized to the copy number of a host housekeeping gene (e.g., albumin) to account for variations in DNA input.
- Data Analysis: The copy number of 2-LTR circles per million cells is calculated. A significant increase in 2-LTR circles in the presence of GSK-364735 compared to the untreated control is indicative of integrase inhibition.[9]

Summary and Conclusion

GSK-364735 potassium is a potent and selective inhibitor of HIV-1 integrase with a clear mechanism of action. It demonstrates low nanomolar potency against viral replication in various cell types and has shown significant in vivo efficacy in reducing viral load in HIV-infected



individuals. Its pharmacokinetic profile supports clinical investigation, although its development was halted due to long-term preclinical safety findings.[2] The data and methodologies presented in this guide provide a comprehensive pharmacological profile of GSK-364735, highlighting its characteristics as a second-generation integrase strand transfer inhibitor. This information is valuable for researchers in the fields of virology, pharmacology, and drug development.

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